molecular formula C16H19N7O B11146553 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B11146553
M. Wt: 325.37 g/mol
InChI Key: LBTMBJAAGXFXRI-UHFFFAOYSA-N
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is a complex organic compound that features a pyrimidine ring, a triazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide typically involves multi-step organic reactions. The starting materials often include 4,6-dimethyl-2-pyrimidinamine and 1,2,4-triazolo[4,3-a]pyridine derivatives. The synthetic route may involve:

    Nucleophilic substitution: reactions to introduce the amino group.

    Amidation: reactions to form the propanamide linkage.

    Cyclization: reactions to construct the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to enhance reaction rates.

    Solvent selection: to improve solubility and reaction efficiency.

    Temperature control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH3CN).

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) due to its complex structure and potential biological activity.

    Organic Synthesis: Utilized as a building block for the synthesis of more complex organic molecules.

    Materials Science:

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound may:

    Bind to enzymes: Inhibiting or activating enzymatic activity.

    Interact with receptors: Modulating receptor function and signaling pathways.

    Affect cellular processes: Influencing cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-pyrimidinamine: A simpler pyrimidine derivative.

    1,2,4-triazolo[4,3-a]pyridine: A triazole-pyridine compound with similar structural features.

Uniqueness

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide is unique due to its combination of three distinct heterocyclic rings, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C16H19N7O

Molecular Weight

325.37 g/mol

IUPAC Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C16H19N7O/c1-11-9-12(2)20-16(19-11)17-7-6-15(24)18-10-14-22-21-13-5-3-4-8-23(13)14/h3-5,8-9H,6-7,10H2,1-2H3,(H,18,24)(H,17,19,20)

InChI Key

LBTMBJAAGXFXRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCC(=O)NCC2=NN=C3N2C=CC=C3)C

Origin of Product

United States

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